molecular formula C6H5BrF2S B12067697 3-Bromo-5-(difluoromethyl)-2-methylthiophene

3-Bromo-5-(difluoromethyl)-2-methylthiophene

Cat. No.: B12067697
M. Wt: 227.07 g/mol
InChI Key: ZOARADULWRKUEM-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)-2-methylthiophene is an organobromine compound with the molecular formula C6H4BrF2S. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing five-membered ring structure. The presence of bromine and difluoromethyl groups in the molecule makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene followed by the introduction of the difluoromethyl group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)-2-methylthiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-(difluoromethyl)-2-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)-2-methylthiophene involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects. The thiophene ring’s aromatic nature also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)benzoic acid

Uniqueness

3-Bromo-5-(difluoromethyl)-2-methylthiophene is unique due to the presence of both bromine and difluoromethyl groups on a thiophene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and development .

Properties

Molecular Formula

C6H5BrF2S

Molecular Weight

227.07 g/mol

IUPAC Name

3-bromo-5-(difluoromethyl)-2-methylthiophene

InChI

InChI=1S/C6H5BrF2S/c1-3-4(7)2-5(10-3)6(8)9/h2,6H,1H3

InChI Key

ZOARADULWRKUEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(F)F)Br

Origin of Product

United States

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